![molecular formula C12H11BrO2 B2686431 Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate CAS No. 2374238-05-6](/img/structure/B2686431.png)

Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

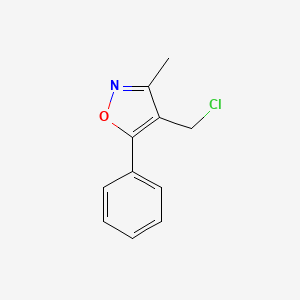

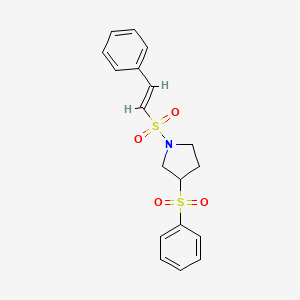

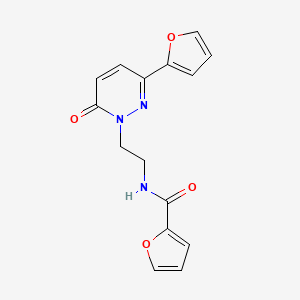

“Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate” is a chemical compound with the CAS Number: 2374238-05-6 . It has a molecular weight of 267.12 and its IUPAC name is methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate” is represented by the linear formula C12H11BrO2 . Bicyclo[1.1.0]butanes are a class of hydrocarbons consisting of two cyclopropane rings fused through a common C–C bond .

Chemical Reactions Analysis

Bicyclo[1.1.0]butanes (BCBs) are valuable intermediates in ‘strain release’ chemistry for the synthesis of four-membered ring systems . They can participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is -20°C .

Wissenschaftliche Forschungsanwendungen

- Researchers have explored monosubstituted BCBs at the bridgehead positions due to their accessibility and reactivity with nucleophiles, radicals, and electrophiles. These reactions yield cyclobutanes and cyclobutenes .

- BCBs exhibit high chemoselectivity for alkylation of cysteine residues under mild conditions. For example, BCB Ibrutinib has been used for protein bioconjugation .

- Palladium-catalyzed cross-coupling on pre-formed BCBs enables late-stage diversification of the bridgehead position. This method allows the introduction of various substituents, leading to a range of useful small ring building blocks .

- 1,3-disubstituted BCBs are attractive precursors to bicyclo[1.1.1]pentanes (BCPs), which are valuable motifs in drug design. These BCPs result from formal carbene insertion into the C1-C3 bond of BCBs .

- Recent advances in BCB chemistry have led to successful cyclobutylation of pharmaceutical compounds using mild conditions. BCBs can be incorporated into drug molecules .

- BCBs have applications as bioisosteres, mimicking the structural features of aromatic rings. Para- and meta-disubstituted BCBs can serve as replacements for aromatic moieties in drug design .

Strain Release Chemistry

Bioconjugation Processes

Small Ring Building Blocks

Bicyclo[1.1.1]pentane Precursors

Cyclobutylation of Pharmaceuticals

Para- and Meta-Disubstituted Arene Bioisosteres

Safety and Hazards

Zukünftige Richtungen

In recent years, there has been a resurgent interest in the chemistry of BCBs, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that compounds like “Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate” may have potential applications in drug design and synthesis .

Wirkmechanismus

Target of Action

It is known that bicyclo[110]butanes (BCBs), a class of compounds to which this molecule belongs, are increasingly valued as intermediates in ‘strain release’ chemistry .

Mode of Action

Bcbs are known to undergo various reactions due to their inherent strain, which can be released upon reaction .

Biochemical Pathways

Bcbs are known to be used in the synthesis of substituted four-membered rings and bicyclo[111]pentanes, with applications including bioconjugation processes .

Result of Action

The strain-releasing force of bcbs is known to drive the functionalization of these compounds, leading to the synthesis of various cyclobutane derivatives .

Action Environment

The inherent strain of the bcb scaffold can make the variation of the bcb bridgehead substituents challenging .

Eigenschaften

IUPAC Name |

methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO2/c1-15-10(14)12-6-11(12,7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUBUSSRNOEKHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC1(C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate | |

CAS RN |

2374238-05-6 |

Source

|

| Record name | methyl 3-(4-bromophenyl)bicyclo[1.1.0]butane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2686364.png)